Allopregnanolone acetate
CAS No.:
Cat. No.: VC16045491
Molecular Formula: C23H36O3
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H36O3 |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | [(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17?,18?,19?,20?,21?,22?,23?/m0/s1 |
| Standard InChI Key | GFHOQCXDABGYAL-ZVKOYPPWSA-N |
| Isomeric SMILES | CC(=O)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C |
| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Allopregnanolone acetate is a steroid ester derived from allopregnanolone (3α,5α-tetrahydroprogesterone) through acetylation at the 3β-hydroxyl position. This modification confers greater lipophilicity compared to allopregnanolone, potentially improving its penetration across the blood-brain barrier . The compound’s IUPAC name is 3β-acetoxy-5α-pregnan-20-one, and it is structurally characterized by a pregnane skeleton with a ketone group at position C20 and an acetylated hydroxyl group at position C3 .
Table 1: Key Physicochemical Properties of Allopregnanolone Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 360.5 g/mol | |
| Melting Point | 143°C | |
| Boiling Point | 443.7°C (predicted) | |
| Density | 1.07 g/cm³ (predicted) | |
| CAS Registry Number | 906-83-2 |
The acetate group at C3 stabilizes the molecule against enzymatic degradation, a critical factor in its prolonged half-life compared to allopregnanolone . Conformer generation for 3D structural analysis remains challenging due to undefined stereochemical centers, as noted in PubChem records .
Synthesis and Metabolic Pathways
Chemical Synthesis
Allopregnanolone acetate is synthesized via acetylation of allopregnanolone using acetic anhydride or acetyl chloride in the presence of a base. This reaction selectively targets the 3β-hydroxyl group, preserving the 5α-reduced configuration essential for GABAergic activity . Industrial-scale production often employs pregnenolone as a starting material, undergoing sequential reductions and acetylations .
Pharmacological Mechanisms and Neuroprotective Effects
GABAₐ Receptor Modulation
Allopregnanolone, the active metabolite of allopregnanolone acetate, enhances GABAergic inhibition by binding to a distinct site on GABAₐ receptors, increasing the frequency and duration of chloride channel opening . This mechanism underlies its anxiolytic, anticonvulsant, and sedative effects. In vitro studies show that allopregnanolone inhibits corticotropin-releasing hormone (CRH) promoter activity, suggesting a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis .
Sex-Dimorphic Effects
Allopregnanolone levels and responses exhibit sexual dimorphism, with higher baseline concentrations in females due to progesterone fluctuations during the menstrual cycle . This disparity has implications for gender-specific therapeutic strategies in conditions like postpartum depression and catamenial epilepsy. A 2024 meta-analysis highlighted lower allopregnanolone levels in women with peripartum depressive symptoms, reinforcing its role in mood regulation .
Table 2: Therapeutic Effects of Allopregnanolone and Its Acetate Prodrug
Therapeutic Applications and Clinical Studies
Neuropsychiatric Disorders
Allopregnanolone acetate’s ability to bypass first-pass metabolism makes it a candidate for oral formulations in depression. Brexanolone, an intravenous allopregnanolone formulation, already holds FDA approval for postpartum depression . The acetate derivative could offer similar efficacy with improved convenience, though clinical trials are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume